(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine
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Overview
Description
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is a synthetic organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an imidazole ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 3-imidazol-1-yl-propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like potassium carbonate or sodium hydroxide.
Procedure: The 2,4-dimethoxybenzyl chloride is added to a solution of 3-imidazol-1-yl-propylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, replacing the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. The methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzoic acid
Uniqueness
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both the imidazole ring and the dimethoxybenzyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. The presence of the imidazole ring also allows for coordination with metal ions, which is not possible with the other similar compounds listed.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVPDCTVHLTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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